

propyl formate boiling point, melting point, and vapor pressure data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propyl formate*
Cat. No.: *B089675*

[Get Quote](#)

Propyl Formate: A Technical Guide to its Core Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of **propyl formate**, a key solvent and flavoring agent. The following sections detail its boiling point, melting point, and vapor pressure, supported by experimental methodologies and data presented for clear, comparative analysis.

Core Physical Properties of Propyl Formate

Propyl formate (C₄H₈O₂) is a colorless liquid characterized by a pleasant, fruity odor.^[1] A comprehensive summary of its key physical properties is presented below.

Data Summary

The following table summarizes the experimentally determined values for the boiling point, melting point, and vapor pressure of **propyl formate**.

Physical Property	Value	Conditions
Boiling Point	80-82 °C	@ 760 mmHg[2][3]
	81.3 °C	
80-81 °C	(lit.)[4]	
Melting Point	-92.9 °C	[2][5]
-93 °C	(lit.)[3][4][6][7]	
Vapor Pressure	82.6 mmHg	[2][8]
6.65 kPa	@ 20 °C[5]	
100 mmHg	@ 29.5 °C	
50 mmHg	@ 20 °C	
7 Torr	[6]	

Experimental Protocols

While specific experimental protocols for **propyl formate** were not detailed in the immediate literature, the following methodologies are standard for determining the boiling point, melting point, and vapor pressure of esters and other volatile organic compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile liquid like **propyl formate**, several methods can be employed:

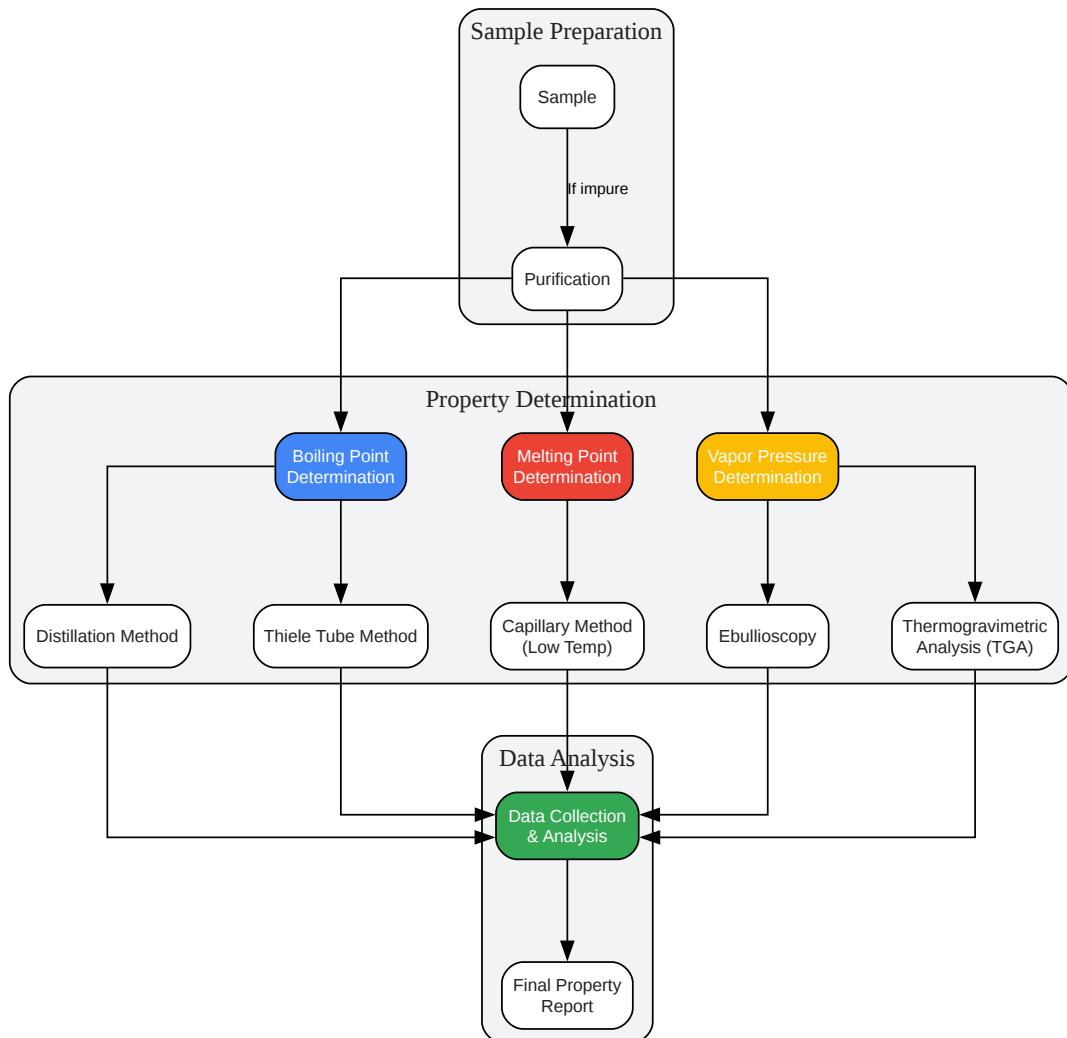
- Distillation Method: A simple or fractional distillation apparatus is set up with the sample in a distilling flask.[9] As the liquid is heated, the temperature of the vapor is monitored. The temperature at which the vapor temperature remains constant while the liquid is actively boiling and condensing is recorded as the boiling point.[10]
- Thiele Tube Method: This microscale method involves placing a small amount of the sample in a small tube with an inverted capillary tube. The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.[10] As the sample is heated, a

stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[10]

Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid. For a compound like **propyl formate**, which has a very low melting point, this determination requires a cryostat or a specialized low-temperature apparatus.

- Capillary Method: A small amount of the solidified sample is placed in a capillary tube.[11] [12] The tube is then placed in a melting point apparatus that can be cooled to the expected melting point range. The temperature is slowly increased, and the range from which the first liquid appears to the point at which the entire solid has melted is recorded as the melting point range.[13] For accurate results, a slow heating rate of about 1-2 °C per minute is crucial.[13]


Determination of Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

- Ebullioscopic Method: This direct method involves measuring the boiling point of the liquid at various controlled pressures.[14] By plotting the boiling temperature against the applied pressure, the vapor pressure at different temperatures can be determined.
- Thermogravimetric Analysis (TGA): This indirect method involves heating the sample at a constant rate and measuring the mass loss as a function of temperature.[14] The rate of evaporation is related to the vapor pressure, which can then be calculated using appropriate models.[14]
- Knudsen Effusion Mass Spectrometry (KEMS): This technique is suitable for measuring low vapor pressures. It involves monitoring the rate of effusion of the vapor from a Knudsen cell (a small, heated container with a tiny orifice) into a mass spectrometer.[15]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the core physical properties of a volatile liquid like **propyl formate**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining physical properties of a volatile liquid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 110-74-7: propyl formate | CymitQuimica [cymitquimica.com]
- 2. Propyl formate | C4H8O2 | CID 8073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propyl Formate [drugfuture.com]
- 4. PROPYL FORMATE | 110-74-7 [chemicalbook.com]
- 5. bdmaee.net [bdmaee.net]
- 6. n-propyl formate [stenutz.eu]
- 7. PROPYL FORMATE CAS#: 110-74-7 [m.chemicalbook.com]
- 8. Propyl formate - Hazardous Agents | Haz-Map [haz-map.com]
- 9. csub.edu [csub.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. air.unimi.it [air.unimi.it]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- To cite this document: BenchChem. [propyl formate boiling point, melting point, and vapor pressure data]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089675#propyl-formate-boiling-point-melting-point-and-vapor-pressure-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com